molecular formula C15H17F3N6 B2472846 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097937-04-5

2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2472846
CAS No.: 2097937-04-5
M. Wt: 338.338
InChI Key: FCRVYLKXTXCWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring substituted with a 2-methylpyrimidin-4-yl moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine linker improves solubility and facilitates interactions with biological targets .

Properties

IUPAC Name

2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-19-4-3-13(21-10)23-5-7-24(8-6-23)14-9-12(15(16,17)18)20-11(2)22-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRVYLKXTXCWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20F3N5C_{15}H_{20}F_{3}N_{5}, with a molecular weight of 351.35 g/mol. The presence of trifluoromethyl and piperazine moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds often show anticancer properties. For instance, trifluoromethyl pyrimidine derivatives have demonstrated anticancer activity against various cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml, although these effects were less potent than doxorubicin .
  • Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties. For example, thiazole derivatives containing piperazine exhibited moderate to good antimicrobial activity, suggesting that modifications in the pyrimidine structure could yield similar or enhanced effects .

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on trifluoromethyl pyrimidine derivatives highlighted their selective cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through increased p53 expression and caspase-3 activation in MCF-7 cells .
  • Inhibitory Activity : Research on related compounds has shown that they can act as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to this compound have been explored for their potential as Src/Abl kinase inhibitors, which are crucial in tumorigenesis .
  • Synthesis Pathways : The synthesis of this compound can be achieved through various methodologies involving pyrimidine chemistry. The synthesis pathways typically involve the formation of piperazine derivatives followed by the introduction of trifluoromethyl groups, which enhance biological activity .

Data Tables

Biological Activity Cell Line Tested Concentration (μg/ml) Activity Observed
AnticancerPC35Moderate
AnticancerK5625Moderate
AnticancerHeLa5Moderate
AnticancerA5495Moderate
AntimicrobialVarious-Moderate to Good

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit promising anticancer activities. For instance, compounds similar to 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown effectiveness against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.

Antifungal Activities
The compound has also been evaluated for its antifungal properties. In vitro tests demonstrated that certain derivatives exhibited significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents . This makes it a candidate for further development in agricultural applications aimed at crop protection.

Agricultural Applications

Insecticidal Effects
Research has shown that derivatives of this compound possess moderate insecticidal properties. In bioassays, these compounds demonstrated effectiveness against pests such as Mythimna separata and Spodoptera frugiperda at concentrations around 500 μg/ml . This suggests potential for use in developing new insecticides with unique modes of action, thereby contributing to integrated pest management strategies.

Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research indicates that such modifications can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications .

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for anticancer activity. Among these, several compounds showed IC50 values significantly lower than those of standard chemotherapy drugs, indicating their potential as novel anticancer agents .

Case Study 2: Antifungal Efficacy

A comparative study on the antifungal activity of various pyrimidine derivatives revealed that certain compounds derived from this compound had inhibition rates exceeding 90% against B. cinerea, outperforming traditional fungicides in some instances .

Chemical Reactions Analysis

Sulfonylation Reactions at the Piperazine Nitrogen

The piperazine nitrogen undergoes nucleophilic substitution with sulfonyl chlorides to form sulfonamide derivatives. This reaction is critical for creating analogs with enhanced pharmacological properties .

General Procedure :

  • Reactants : Equimolar amounts of the parent compound and substituted sulfonyl chlorides

  • Conditions : Triethylamine (Et₃N) in ethylene dichloride at reflux for 3 hours

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 7:3)

Key Derivatives and Yields :

Sulfonyl Chloride UsedProduct StructureYield (%)LC-MS (M + 1)
Methylsulfonyl chloride[4-(Methylsulfonyl)piperazin-1-yl] derivative88463.8
2,4-Dichlorophenylsulfonyl chloride[4-(2,4-Dichlorophenylsulfonyl)piperazin-1-yl] derivative82594.8
3-Fluoro-4-methylphenylsulfonyl chloride[4-(3-Fluoro-4-methylphenylsulfonyl)piperazin-1-yl] derivative78556.9

Analytical Data :

  • IR : C=O stretch at ~1650 cm⁻¹, S=O asymmetric/symmetric stretches at ~1320/1168 cm⁻¹

  • ¹H NMR : Piperazine protons at δ 3.50–4.10 ppm (m, 8H), trifluoromethyl group at δ 2.80 ppm (s, 3H)

Amide Bond Formation via Carboxylic Acid Intermediate

The compound’s synthesis involves a pyrimidine-4-carboxylic acid intermediate, which reacts with piperazine derivatives to form amide linkages .

Synthesis of Carboxylic Acid Precursor :

  • Hydrolysis : Methyl ester (5) → Carboxylic acid (6)

    • Conditions : Aqueous THF, room temperature, 7 hours

    • Yield : 90%

    • Key Data : LC-MS (M + 1) = 317.12

  • Amide Coupling :

    • Reactants : Carboxylic acid (6) + tert-butyl piperazine-1-carboxylate (7)

    • Coupling Agent : Propylphosphonic anhydride (T3P®)

    • Conditions : Reflux in ethylene dichloride, 3 hours

    • Yield : 80% (post-deprotection with trifluoroacetic acid)

Microwave-Assisted Cyclization

While not directly documented for this compound, analogous pyrimidine-piperazine systems utilize microwave irradiation for efficient cyclization . For example:

  • Reaction : 3-Aminoimidazo[1,2-a]pyridine-2-carboxamide (42a) → Purine derivatives

  • Conditions : 160°C under argon for 24 hours

  • Catalyst : None required

Halogenation and Functional Group Interconversion

The trifluoromethyl group at position 6 and methyl group at position 2 are stable under standard conditions, but the pyrimidine ring can undergo electrophilic substitution. For example:

  • Nitration : Requires HNO₃/H₂SO₄ at controlled temperatures (0–5°C)

  • Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides

Biological Activity Modulation via Structural Tweaks

Modifications to the piperazine and pyrimidine rings significantly impact receptor binding:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability

  • tert-Butyl vs. Methyl Substituents : tert-Butyl at position 2 improves dopamine D3 receptor affinity (Ki = 4.2 nM) compared to methyl (Ki = 19 nM)

Stability and Solubility Considerations

  • Solubility : Low aqueous solubility due to trifluoromethyl and aromatic groups; soluble in DMSO, DMF

  • Thermal Stability : Decomposes above 220°C

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : Common in all analogs, enhancing metabolic stability and binding affinity .
  • Piperazine Modifications : Substitutions (e.g., aryl, thiophene, or tert-butyl) dictate solubility and target specificity. For example, thiophene-carbonyl groups () may improve membrane permeability, while tert-butyl groups () enhance steric bulk for receptor binding.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., tert-butyl analog logP ~2.5 vs. target compound ~3.2) .
  • Solubility : Piperazine derivatives generally exhibit improved aqueous solubility (e.g., thiophene-carbonyl analog in has solubility >10 mg/mL in DMSO).
  • Thermal Stability : Trifluoromethyl and aromatic substituents enhance thermal stability (decomposition >200°C) .

Q & A

Q. What synthetic strategies are optimal for introducing the trifluoromethyl group into pyrimidine derivatives like this compound?

The trifluoromethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, describes a reflux procedure using trifluoroacetic acid (TFA) in ethylene dichloride to activate intermediates for trifluoromethylation. Key considerations include:

  • Using TFA to protonate intermediates, enhancing reactivity toward trifluoromethyl electrophiles.
  • Optimizing reaction time (e.g., 6 hours for complete conversion) and stoichiometry to avoid side reactions.
  • Validating purity via HPLC or LC-MS post-synthesis .

Q. How can crystallographic methods resolve structural ambiguities in piperazine-linked pyrimidines?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) is the gold standard. Key steps:

  • Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane).
  • Use SHELXL for refinement, focusing on resolving torsional angles of the piperazine ring and pyrimidine substituents.
  • Validate hydrogen-bonding networks to confirm substituent orientation .

Q. What spectroscopic techniques are critical for characterizing the methylpyrimidine-piperazine backbone?

  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration and 13C^{13}\text{C}-NMR to distinguish between pyrimidine C4/C6 positions.
  • IR Spectroscopy : Identify NH stretching (3100–3300 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

Contradictions often arise from polymorphic forms or hydration states. Methodological solutions:

  • Perform dynamic light scattering (DLS) to detect particle size variations.
  • Use differential scanning calorimetry (DSC) to identify polymorph transitions ( ).
  • Compare solubility in rigorously dried solvents (e.g., molecular sieves) to rule out hydration effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach as in :

  • Phase 1 (Lab-scale) : Measure hydrolysis kinetics at pH 3–9 and photolysis under UV light.
  • Phase 2 (Ecosystem modeling) : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3 (Field studies) : Deploy passive samplers in aquatic systems to monitor degradation products .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-pyrimidine interactions.
  • Validate predictions with enzymatic assays (IC50_{50} measurements) and compare to structurally related inhibitors ( ) .

Data Analysis and Troubleshooting

Q. How to resolve discrepancies in 1H^{1}\text{H}1H-NMR spectra between synthetic batches?

  • Likely Cause : Rotameric equilibria in the piperazine ring.
  • Solution : Acquire spectra at elevated temperatures (e.g., 60°C) to coalesce split peaks.
  • Validation : Compare to SC-XRD data to confirm dominant conformers ( ) .

Q. What analytical methods distinguish between regioisomers in trifluoromethylpyrimidine synthesis?

  • LC-MS/MS with CID : Use collision-induced dissociation to compare fragmentation pathways.
  • 2D-NMR (NOESY) : Identify spatial proximity between the trifluoromethyl group and piperazine protons.
  • X-ray Powder Diffraction (XRPD) : Detect distinct crystalline phases ( ) .

Structural and Functional Insights

Q. Why does the trifluoromethyl group enhance metabolic stability in preclinical studies?

  • Mechanism : The strong C-F bond resites oxidative metabolism.
  • Evidence : Comparative studies in show reduced CYP3A4-mediated degradation vs. non-fluorinated analogs.
  • Methodology : Use liver microsome assays with LC-MS quantification of parent compound and metabolites .

Q. How does the piperazine linker influence conformational flexibility?

  • SC-XRD Analysis : Piperazine adopts chair or boat conformations depending on steric bulk ( ).
  • DFT Calculations : Calculate energy barriers for ring flipping (e.g., B3LYP/6-31G* basis set).
  • Pharmacological Impact : Rigid conformers may improve target selectivity by reducing entropy penalties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.